

Spectroscopic Profile of 4-Bromo-DL-phenylglycine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *[(4-Bromophenyl)amino]acetic acid*

Cat. No.: B169987

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Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-DL-phenylglycine. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative data from structurally analogous compounds to offer a detailed theoretical spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge for the characterization of this and similar halogenated amino acid derivatives.

Introduction

4-Bromo-DL-phenylglycine is a non-proteinogenic amino acid that holds potential as a building block in the synthesis of novel pharmaceutical compounds and peptidomimetics. The incorporation of a bromine atom onto the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate structural elucidation and purity assessment are paramount in the research and development of molecules containing this moiety. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will provide a detailed, albeit theoretical, exploration of the expected spectroscopic data for 4-Bromo-DL-phenylglycine across several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Each section will present the predicted data, a thorough interpretation based on established principles and data from related compounds, and a standardized protocol for data acquisition.

Molecular Structure and Key Features

4-Bromo-DL-phenylglycine possesses a chiral center at the alpha-carbon, an aromatic ring substituted with a bromine atom at the para position, a carboxylic acid group, and an amino group. These features will give rise to distinct signals in its various spectra.

Figure 1: Chemical structure of 4-Bromo-DL-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental spectra for 4-Bromo-DL-phenylglycine, the following predictions are based on established chemical shift values for similar structural motifs.[\[1\]](#)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 4-Bromo-DL-phenylglycine in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons, the alpha-proton, the amine protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-DL-phenylglycine

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Ar-H (ortho to Br)	~7.6	Doublet	~8.5	These protons are deshielded by the electron-withdrawing bromine atom.
Ar-H (meta to Br)	~7.4	Doublet	~8.5	These protons are ortho to the amino acid substituent.
α -H	~5.2	Singlet	-	The chemical shift is influenced by the adjacent amino and carboxyl groups.
-NH ₂	~8.5 (broad)	Singlet	-	The chemical shift can be variable and the peak is often broad due to exchange.
-COOH	~12-13 (broad)	Singlet	-	The chemical shift is highly variable and the peak is broad due to hydrogen bonding and exchange.

Interpretation:

- The aromatic region is expected to show a characteristic AA'BB' system, which simplifies to two doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing bromine atom will be downfield compared to the protons meta to it.
- The alpha-proton, being adjacent to both the electron-withdrawing carboxylic acid and the nitrogen of the amino group, will appear as a singlet in the downfield region.
- The amine and carboxylic acid protons will likely appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the alpha-carbon, and the four unique carbons of the brominated phenyl ring.

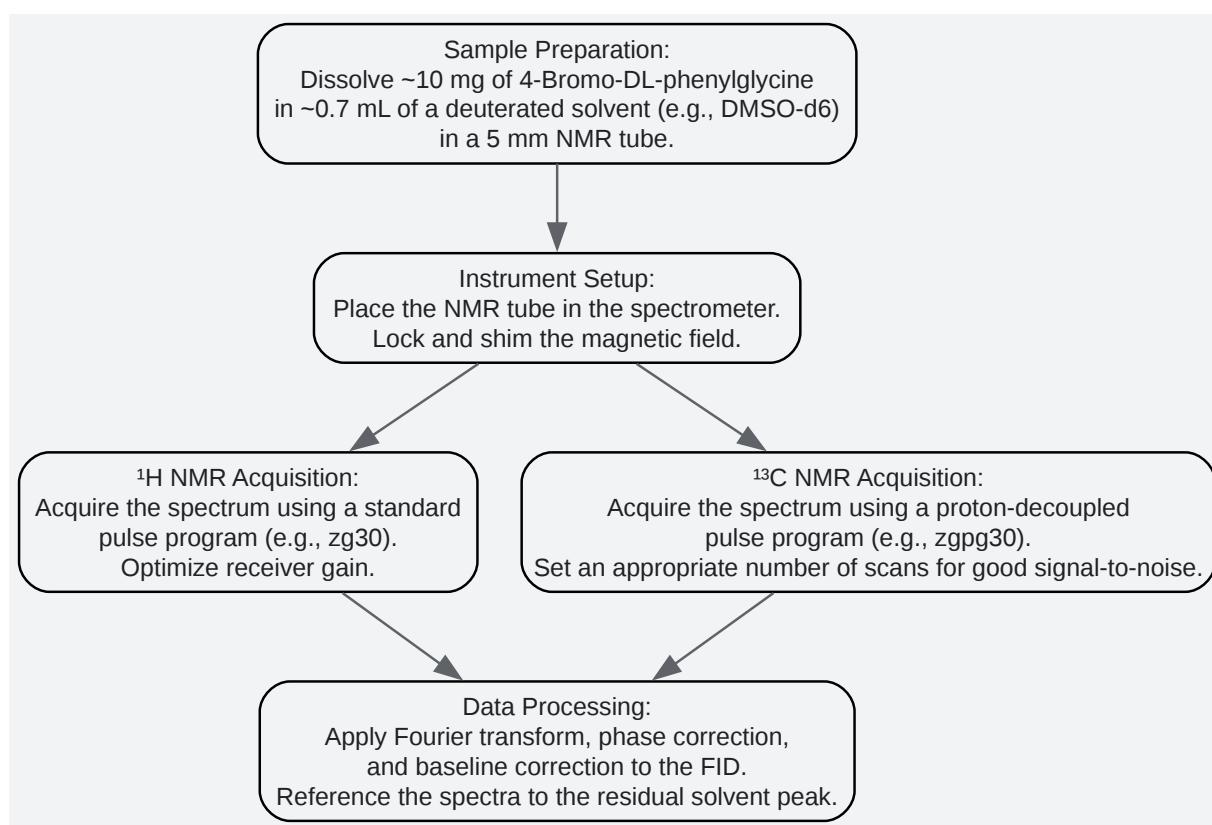
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-DL-phenylglycine

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O	~172	The carbonyl carbon of the carboxylic acid is significantly deshielded.
C α	~57	The alpha-carbon is attached to both nitrogen and the carboxyl group.
C-Br	~122	The carbon directly attached to the bromine atom.
C (aromatic, ortho to Br)	~132	These carbons are deshielded by the bromine atom.
C (aromatic, meta to Br)	~129	These carbons are ortho to the amino acid substituent.
C (aromatic, ipso to C α)	~138	The carbon attached to the alpha-carbon.

Interpretation:

- The carboxyl carbon will be the most downfield signal.
- The aromatic carbons will have distinct chemical shifts due to the electronic effects of the bromine and the amino acid substituents. The carbon bearing the bromine will be shielded relative to the other substituted aromatic carbon due to the "heavy atom effect".

Experimental Protocol for NMR Data Acquisition



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Figure 2: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 4-Bromo-DL-phenylglycine will show characteristic absorption bands for the O-H, N-H, C=O, C-N, C-Br, and aromatic C-H and C=C bonds.

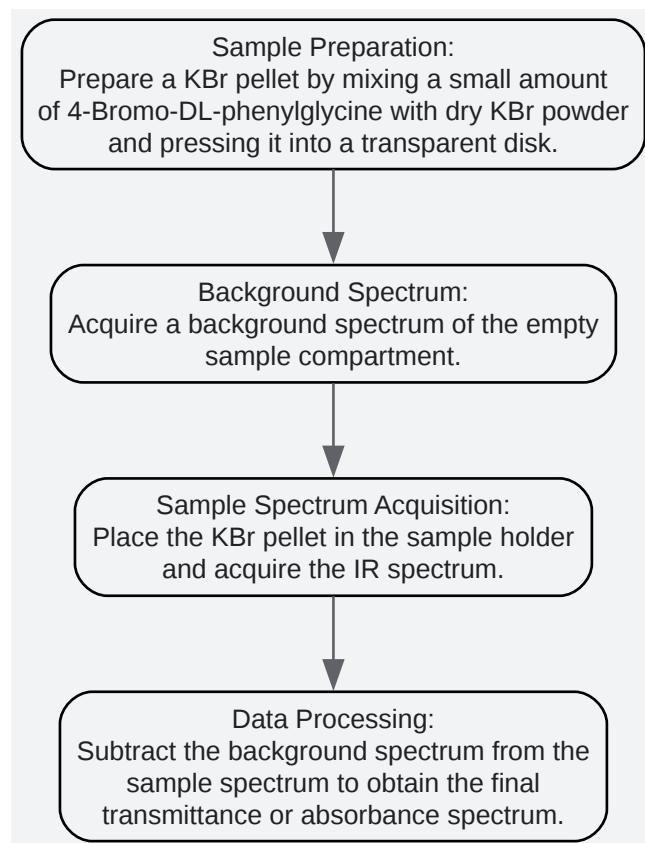
Table 3: Predicted IR Absorption Bands for 4-Bromo-DL-phenylglycine

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	3300 - 2500	Broad, Strong	Very broad due to hydrogen bonding.
N-H (Amine)	3400 - 3250	Medium, Broad	Stretching vibrations.
C-H (Aromatic)	3100 - 3000	Medium	Stretching vibrations.
C=O (Carboxylic Acid)	1720 - 1700	Strong	Carbonyl stretch.
C=C (Aromatic)	1600 - 1450	Medium to Weak	Ring stretching vibrations.
N-H (Amine)	1640 - 1550	Medium	Bending vibration.
C-N	1250 - 1020	Medium	Stretching vibration.
C-Br	700 - 500	Strong	Stretching vibration.

Interpretation:

- The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.
- The N-H stretching of the primary amine will appear as a medium, broad band.
- A strong, sharp peak around 1700 cm⁻¹ will be indicative of the carbonyl group of the carboxylic acid.
- The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.
- A strong absorption in the lower wavenumber region will correspond to the C-Br stretch.

Experimental Protocol for IR Data Acquisition



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Figure 3: Workflow for acquiring an FT-IR spectrum using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-DL-phenylglycine ($C_8H_8BrNO_2$), the expected molecular weight is approximately 230.06 g/mol .

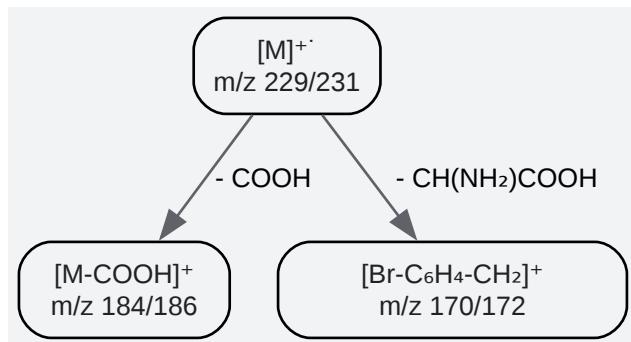
Table 4: Predicted Key Mass Spectrometry Fragments for 4-Bromo-DL-phenylglycine

m/z Value (Predicted)	Ion	Notes
229/231	$[M-H]^-$ or $[M+H]^+$	Molecular ion peak. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.
184/186	$[M-COOH]^+$	Loss of the carboxylic acid group.
156/158	$[Br-C_6H_4-CH]^+$	Fragmentation of the amino acid side chain.
77	$[C_6H_5]^+$	Phenyl cation.

Interpretation:

- The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ^{79}Br and ^{81}Br isotopes.
- Common fragmentation pathways for amino acids include the loss of the carboxyl group as COOH or CO₂ and cleavage of the C α -C β bond.

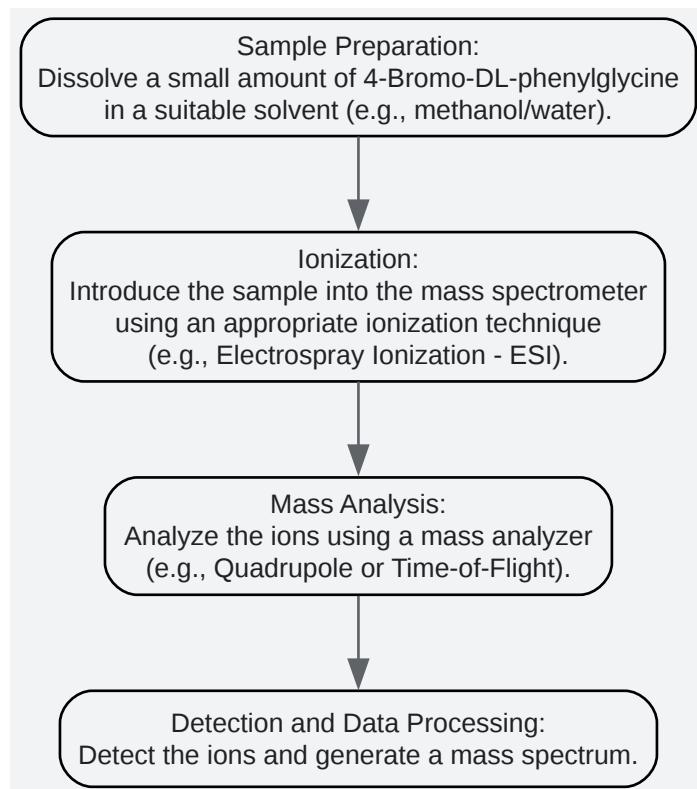
Predicted Fragmentation Pathway



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Figure 4: A simplified predicted fragmentation pathway for 4-Bromo-DL-phenylglycine.

Experimental Protocol for Mass Spectrometry Data Acquisition



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Figure 5: General workflow for acquiring a mass spectrum.

Conclusion

This technical guide has presented a detailed theoretical spectroscopic profile of 4-Bromo-DL-phenylglycine. While experimental data is not currently available in the public domain, the predictions provided herein, based on sound chemical principles and data from analogous structures, offer a robust starting point for the characterization of this compound. The provided protocols outline standard methodologies for acquiring the necessary experimental data. It is our hope that this guide will serve as a valuable resource for researchers working with 4-Bromo-DL-phenylglycine and other halogenated amino acids, facilitating their synthesis, purification, and structural verification.

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References

- 1. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-DL-phenylglycine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169987#spectroscopic-data-of-4-bromo-dl-phenylglycine>

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